1-(Carboxyethylthio)tetradecane

Lipid metabolism VLDL triacylglycerol Hypertriglyceridemia model

Select 1-(Carboxyethylthio)tetradecane (CETTD/TTP) specifically when your research demands massive hepatic steatosis (23-fold lipid increase) WITHOUT concurrent peroxisome proliferation. It is the only thia fatty acid that suppresses DGAT while driving TAG accumulation via mitochondrial β-oxidation inhibition—a paradoxical profile unattainable with 3-thia isomers. Avoid substitution with tetradecylthioacetic acid (TTA), which lowers plasma TAG and confounds PPARα-driven endpoints. Standard purity ≥95%; inquire for custom synthesis.

Molecular Formula C17H34O2S
Molecular Weight 302.5 g/mol
CAS No. 1462-53-9
Cat. No. B072784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Carboxyethylthio)tetradecane
CAS1462-53-9
Synonyms1-(carboxyethylthio)tetradecane
1-mono(carboxyethylthiotetradecane)
CETTD
tetradecylthiopropionic acid
Molecular FormulaC17H34O2S
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCSCCC(=O)O
InChIInChI=1S/C17H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-16-14-17(18)19/h2-16H2,1H3,(H,18,19)
InChIKeyOWXXRDGGTZWLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Carboxyethylthio)tetradecane (CAS 1462-53-9) – Compound Identification and Class Profile


1-(Carboxyethylthio)tetradecane (CETTD; also designated tetradecylthiopropionic acid, TTP, or 3-(tetradecylthio)propanoic acid) is a synthetic, sulphur-substituted straight-chain fatty acid analogue belonging to the thia fatty acid family. Its structure features a 14-carbon alkyl backbone with a sulphur atom replacing the methylene group at the 4-position (β-position relative to the carboxyl terminus), classifying it as a 4-thia fatty acid [1]. Unlike endogenous fatty acids, CETTD is not a naturally occurring metabolite and has been identified in human blood only as an exposome component following external exposure [2]. The critical structural distinction of CETTD is its capacity to undergo exactly one cycle of mitochondrial β-oxidation before the sulphur atom blocks further β-oxidative degradation, a property that fundamentally differentiates it from both natural fatty acids and other classes of thia-substituted analogues [1].

Why 1-(Carboxyethylthio)tetradecane Cannot Be Interchanged with 3-Thia Fatty Acid Analogues


Within the thia fatty acid family, the position of the sulphur atom is the sole determinant of whether the analogue undergoes β-oxidation and, consequently, whether it acts as a hypolipidemic peroxisome proliferator or a hepatic steatosis-inducing agent. CETTD, bearing sulphur at the 4-position, permits one round of β-oxidation and thereby produces metabolic effects diametrically opposite to those of its 3-thia positional isomer tetradecylthioacetic acid (TTA, sulphur at position 3), which is blocked for β-oxidation entirely [1]. The two analogues were explicitly designed and compared as opposite-acting tools: TTA reduces plasma triacylglycerols and cholesterol, whereas CETTD elevates them [2]. Generic substitution of a 4-thia fatty acid with a 3-thia analogue—or with an unsubstituted fatty acid—will reverse the experimental outcome. The quantitative evidence below establishes that the sulphur position is not a minor structural variation but the core determinant of biological activity, metabolic fate, and suitability for a given research or industrial application.

Quantitative Differentiation Evidence for 1-(Carboxyethylthio)tetradecane vs. Closest Thia Fatty Acid Analogues


Opposite Direction of Plasma Triacylglycerol Modulation: +46% vs. −44% Relative to 3-Thia Analog TTA

In a direct head-to-head study in normolipidemic rats, tetradecylthiopropionic acid (CETTD/TTP) and tetradecylthioacetic acid (TTA) produced opposite effects on plasma lipid profiles. CETTD significantly increased plasma triacylglycerols by 46% and VLDL triacylglycerols by 72%, whereas TTA reduced plasma triacylglycerols by 44% and VLDL triacylglycerols by 48% [1]. CETTD did not affect plasma or lipoprotein cholesterol levels, while TTA additionally reduced plasma cholesterol by 26% [1]. This directional opposition establishes that the sulphur position (4-thia vs. 3-thia) is the decisive structural feature for lipid-modulating activity.

Lipid metabolism VLDL triacylglycerol Hypertriglyceridemia model

Mitochondrial β-Oxidation: 50% Inhibition by CETTD vs. 1.7-Fold Stimulation by TTA in the Same Study

In the same direct comparison, CETTD decreased hepatic mitochondrial fatty acid oxidation by 50% relative to control, whereas TTA stimulated mitochondrial oxidation 1.7-fold [1]. This opposing regulation of mitochondrial β-oxidation was identified as the primary mechanism underlying the divergent lipid phenotypes: CETTD-driven inhibition of fatty acid oxidation increases substrate availability for triacylglycerol biosynthesis, causing hepatic lipid accumulation [1].

Mitochondrial function Fatty acid oxidation Hepatic steatosis mechanism

Hepatocyte Triacylglycerol Synthesis Doubled by CETTD but Unaffected by TTA, with Opposite Effects on Secretion

In isolated rat hepatocytes, CETTD exposure increased triacylglycerol synthesis by 100% (a doubling), while triacylglycerol secretion and fatty acid oxidation remained unaltered [1]. In contrast, TTA-treated hepatocytes showed no increase in TAG synthesis but exhibited a 100% increase in mitochondrial fatty acid oxidation and a 40% reduction in TAG secretion [1]. This demonstrates that the two analogues diverge at the level of hepatocyte lipid handling, with CETTD uniquely driving TAG biosynthesis without altering secretory pathways.

Hepatocyte lipid metabolism Triacylglycerol biosynthesis VLDL assembly

23-Fold Increase in Hepatic Lipid Droplets vs. 8-Fold Peroxisome Proliferation: CETTD Contrasted with 3-Thia Dicarboxylic Acid BCMTD

Ultrastructural morphometric analysis of rat hepatocytes following equimolar dosing revealed that CETTD caused a 23-fold increase in the volume fraction of hepatic lipid droplets, with no change in liver weight and only marginal effects on peroxisomes or mitochondria [1]. In stark contrast, the 3-thia dicarboxylic acid BCMTD increased the peroxisomal volume fraction 8-fold and the number of peroxisomes 6.4-fold, with lipid content actually reduced [1]. The monothia analogue CMTTD (3-thia, non-β-oxidizable) produced an intermediate peroxisome proliferation (4.5-fold volume fraction increase) but also failed to induce steatosis [1]. Thus, CETTD is uniquely steatogenic among thia fatty acids, a property directly linked to its single-cycle β-oxidation capability.

Peroxisome proliferation Hepatic steatosis Ultrastructural morphometry

PPARα Activation: CETTD Merely Matches Natural Fatty Acid Potency, While 3-Thia TTA Achieves Full Synthetic Agonist-Level Activation

In a cell-based reporter gene assay employing a chimaeric glucocorticoid receptor–PPARα ligand-binding domain construct, CETTD (tetradecylthiopropionic acid, β-oxidizable) activated PPARα only to the same extent as a non-substituted natural fatty acid [1]. By contrast, its 3-thia homologue TTA (non-β-oxidizable) activated PPARα to the same maximal level as the potent synthetic peroxisome proliferator WY-14,643 [1]. This >10-fold difference in PPARα activation potency provides the mechanistic basis for why CETTD does not induce peroxisome proliferation, whereas 3-thia analogues do. The data also demonstrate that β-oxidation of the fatty acid ligand abolishes strong PPARα activation [1].

PPARα Nuclear receptor activation Peroxisome proliferator-activated receptor

Diacylglycerol Acyltransferase (DGAT) Activity: >80% Suppression by CETTD vs. 35% Stimulation by BCMTD and CMTTD

Subcellular fractionation studies of rat liver following repeated administration revealed that CETTD decreased microsomal diacylglycerol acyltransferase (DGAT) activity by more than 80%, whereas the 3-thia analogues BCMTD and CMTTD each increased DGAT activity by 35% [1]. DGAT catalyses the final committed step of triacylglycerol synthesis. The near-complete suppression of this enzyme by CETTD, despite its overall steatotic phenotype, indicates that CETTD-driven hepatic lipid accumulation operates through a distinct mechanistic route—primarily via inhibition of mitochondrial β-oxidation and increased substrate availability—rather than through upregulation of the terminal TAG synthetic enzyme [1]. This enzymatic dissection further underscores that CETTD cannot be functionally substituted by any 3-thia analogue.

Triacylglycerol synthesis DGAT Glycerolipid metabolism

Evidence-Based Application Scenarios for 1-(Carboxyethylthio)tetradecane in Research and Industry


Chemically Induced Hepatic Steatosis Model Without Peroxisome Proliferation Confounding

CETTD is the only thia fatty acid that produces massive hepatic steatosis (23-fold increase in lipid droplet volume fraction) without concurrent peroxisome proliferation or liver hypertrophy [1]. This makes it the preferred chemical tool for generating non-alcoholic fatty liver disease (NAFLD) models in rodents where confounding peroxisome proliferator-activated receptor α (PPARα)-driven gene expression changes must be avoided. The 3-thia analogues BCMTD and CMTTD are unsuitable for this purpose because they primarily drive peroxisome proliferation (8-fold and 4.5-fold volume increases, respectively) while reducing hepatic lipid content [1]. CETTD's steatogenic effect is mechanistically linked to its 50% inhibition of mitochondrial β-oxidation [2].

Experimental Hypertriglyceridemia Induction for Lipid Metabolism Studies

When the research objective is to elevate circulating triacylglycerols for mechanistic or interventional studies, CETTD is uniquely effective among thia fatty acids: it increases plasma TAG by 46% and VLDL-TAG by 72%, while not altering cholesterol levels [2]. The 3-thia analogue TTA cannot substitute, as it reduces plasma TAG by 44% and also lowers cholesterol [2]. This selective hypertriglyceridemic effect, combined with its demonstrated doubling of hepatocyte TAG synthesis [2], positions CETTD as a targeted tool for studying VLDL assembly and secretion dynamics in the context of elevated substrate supply.

Dissection of PPARα-Dependent vs. PPARα-Independent Lipid Regulatory Pathways

CETTD activates PPARα only to the level of a non-substituted natural fatty acid, whereas its 3-thia positional isomer TTA achieves full PPARα agonism comparable to the synthetic ligand WY-14,643 [3]. This property makes CETTD an essential control compound for experiments designed to distinguish PPARα-mediated transcriptional effects from PPARα-independent metabolic effects of fatty acid overload. Any researcher studying the contribution of PPARα to a hepatic lipid phenotype can use CETTD as a fatty acid analogue that imposes lipid substrate burden without triggering the PPARα transcriptional programme [3].

DGAT-Independent Triacylglycerol Accumulation Studies in Enzymology Research

CETTD uniquely suppresses the terminal TAG-synthetic enzyme DGAT by more than 80%, yet simultaneously drives hepatic TAG accumulation through increased substrate flux from inhibited β-oxidation [4]. This paradoxical profile—steatosis with DGAT suppression—is not observed with any 3-thia analogue (which stimulate DGAT by 35%) [4]. For enzymologists and lipid biochemists investigating alternative TAG synthesis routes or the relative contributions of DGAT-dependent and DGAT-independent pathways to hepatic lipid accumulation, CETTD provides an irreplaceable experimental condition [4].

Quote Request

Request a Quote for 1-(Carboxyethylthio)tetradecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.